molecular formula C15H18O5 B12291888 (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a

(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a

Cat. No.: B12291888
M. Wt: 278.30 g/mol
InChI Key: KXLUWEYBZBGJRZ-UHFFFAOYSA-N
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Description

(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and the presence of bisoxireno groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves several steps. One common method includes the cycloaddition reactions of nitrilimines with chiral maleimides . The reaction is typically carried out in dry acetonitrile at room temperature, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often involves the use of silica gel column separation methods, utilizing organic solvents such as chloroform, acetone, and petroleum ether . achieving high purity on an industrial scale can be challenging due to the similar polarity of impurities.

Chemical Reactions Analysis

Types of Reactions: (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, N-chlorosuccinimide, and dimethyl sulfide . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s complex structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrilimines yield pyrrolo[3,4-c]pyrazoles .

Scientific Research Applications

(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] has several scientific research applications. . Additionally, its unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves its interaction with specific molecular targets and pathways. The compound’s bisoxireno groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2-hydroxy-2,11-dimethyl-6-methylidene-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-7-one

InChI

InChI=1S/C15H18O5/c1-6-7-4-5-13(2,17)15-9(8(7)18-12(6)16)14(3)10(19-14)11(15)20-15/h7-11,17H,1,4-5H2,2-3H3

InChI Key

KXLUWEYBZBGJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O

Origin of Product

United States

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